molecular formula C9H11ClN2O2S2 B1451908 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine CAS No. 1156386-14-9

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine

Cat. No.: B1451908
CAS No.: 1156386-14-9
M. Wt: 278.8 g/mol
InChI Key: TYJSIRCGLSYLOG-UHFFFAOYSA-N
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Description

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine is a chemical compound with the molecular formula C9H11ClN2O2S2 and a molecular weight of 278.78 g/mol It is characterized by the presence of a chloropyridinyl group attached to a sulfonyl-thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloropyridinyl group may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloropyridin-3-yl)sulfonyl]piperidine
  • 4-[(2-Chloropyridin-3-yl)sulfonyl]morpholine
  • 4-[(2-Chloropyridin-3-yl)sulfonyl]pyrrolidine

Uniqueness

4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions, such as coordination with metal ions, which may enhance the compound’s activity in certain applications .

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S2/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJSIRCGLSYLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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